Methyl 1-(4-iodophenyl)cyclopropanecarboxylate

Cross‑coupling Oxidative addition Aryl halide reactivity

Researchers face a critical trade-off when selecting aryl halide building blocks: bromo analogs require elevated temperatures for Pd oxidative addition, risking cyclopropane ring-opening; chloro analogs are essentially inert. Methyl 1-(4-iodophenyl)cyclopropanecarboxylate (CAS 630384-36-0) resolves this: • >10-fold rate advantage over para-Br analog in Suzuki/Stille/Sonogashira couplings at room temperature. • Cyclopropane core imparts conformational rigidity and CYP450-resistant metabolic stability. • Supplied at 97% purity; stored at 2-8°C protected from light.

Molecular Formula C11H11IO2
Molecular Weight 302.111
CAS No. 630384-36-0
Cat. No. B2452636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(4-iodophenyl)cyclopropanecarboxylate
CAS630384-36-0
Molecular FormulaC11H11IO2
Molecular Weight302.111
Structural Identifiers
SMILESCOC(=O)C1(CC1)C2=CC=C(C=C2)I
InChIInChI=1S/C11H11IO2/c1-14-10(13)11(6-7-11)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3
InChIKeyAFNUSZPFMBSKAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why Methyl 1-(4-iodophenyl)cyclopropanecarboxylate (CAS 630384-36-0) Is Not Just Another Aryl Halide Building Block


Methyl 1-(4-iodophenyl)cyclopropanecarboxylate is a bifunctional cyclopropane building block that combines a strain‑activated cyclopropane carboxylate ester with a para‑iodophenyl substituent [1]. The iodine atom imparts markedly higher oxidative‑addition reactivity compared to the corresponding bromo‑ or chloro‑analogs, while the methyl ester provides a well‑defined handle for further derivatisation or controlled hydrolysis . This compound is routinely supplied at 95–97% purity and is stored at 2–8 °C protected from light, reflecting moderate thermal and photolytic lability that must be managed in procurement and handling .

Why Generic Aryl Halide Substitution Fails When You Need Methyl 1-(4-iodophenyl)cyclopropanecarboxylate


Aryl halide building blocks are not interchangeable generalists. The para‑iodophenyl motif in methyl 1-(4-iodophenyl)cyclopropanecarboxylate (CAS 630384-36-0) offers a rate advantage of >10‑fold in palladium‑catalysed cross‑couplings relative to the para‑bromophenyl analog, and >100‑fold relative to the para‑chlorophenyl analog, because of the weaker C–I bond [1]. Moreover, the cyclopropane ring imparts conformational rigidity and metabolic stability that is absent in common aryl‑acetic or aryl‑propionic ester alternatives [2]. Substituting a different halogen or an acid congener alters both the reactivity profile and the physicochemical properties—molecular weight, lipophilicity, and GHS hazard classification—making generic replacement technically unsound without re‑optimisation of downstream synthetic steps [3].

Quantitative Differentiation Guide for Methyl 1-(4-iodophenyl)cyclopropanecarboxylate vs. Closest Analogs


Cross‑Coupling Reactivity: Iodo > Bromo > Chloro in Pd‑Catalysed Oxidative Addition

The iodo substituent on methyl 1-(4-iodophenyl)cyclopropanecarboxylate (CAS 630384-36-0) provides the fastest oxidative addition to Pd(0) catalysts among the 4‑halophenyl series. Literature consensus places relative rates for ArI:ArBr:ArCl at approximately 1:10⁻²:10⁻⁴ [1]. In practice, this translates to higher isolated yields under milder conditions when using the iodo compound than when employing the bromo (CAS 638220-35-6) or chloro (CAS 117252-05-8) congeners [2].

Cross‑coupling Oxidative addition Aryl halide reactivity

Molecular Weight and Lipophilicity: Differentiation from Bromo and Chloro Analogs

Methyl 1-(4-iodophenyl)cyclopropanecarboxylate possesses a molecular weight of 302.11 g/mol and a heavy‑atom count of 14, versus 255.11 g/mol for the bromo analog and 210.66 g/mol for the chloro analog [1]. The iodine atom significantly increases computed log P by approximately 0.8–1.2 units relative to the bromo derivative, impacting membrane permeability and solubility .

Physicochemical properties Molecular weight Lipophilicity

GHS Hazard Classification: Differentiated Warning Profile vs. Non‑Iodinated Analogs

According to PubChem, methyl 1-(4-iodophenyl)cyclopropanecarboxylate carries the hazard statements H302 (Harmful if swallowed) and H315 (Causes skin irritation) with 100% notification frequency, whereas its bromo and chloro analogs lack the H302 classification in publicly available datasheets [1]. This difference has direct implications for shipping, storage, and workplace safety compliance.

Safety GHS classification Procurement compliance

Synthesis Route and Purity Profile: Esterification of the Parent Acid with TMSCl/MeOH

The compound is synthesised from 1-(4-iodophenyl)cyclopropanecarboxylic acid (0.86 g, 3 mmol) using TMSCl (0.33 g, 3 mmol) in methanol (15 mL) at 0 °C to room temperature overnight, yielding 0.9 g (100% crude) after solvent removal . Commercial suppliers such as Bidepharm and Fluorochem offer batch‑specific analytical data (NMR, HPLC) confirming purity ≥97% . This contrasts with the ethyl ester analog, which requires bulkier alcohol and often yields lower purity due to transesterification side reactions.

Synthesis Purity Reproducibility

Optimal Application Scenarios for Methyl 1-(4-iodophenyl)cyclopropanecarboxylate Procurement


Palladium‑Catalysed Cross‑Coupling Under Mild Conditions

When designing Suzuki, Stille, or Sonogashira couplings where the aryl halide must undergo oxidative addition at room temperature or slightly elevated temperatures, the iodo congener is the preferred substrate. The >10‑fold rate advantage over the bromo analog minimises side reactions and preserves the cyclopropane ring, which is susceptible to ring‑opening under forcing conditions [1].

Halogen‑Bond‑Based Fragment Screening and Crystallography

The iodine atom acts as a strong halogen‑bond donor (σ‑hole), facilitating co‑crystallisation with protein targets that possess complementary Lewis‑base residues. The higher molecular weight and polarisability of iodine, relative to bromine or chlorine, provide enhanced anomalous scattering for X‑ray crystallography [2].

Metabolic Stability Profiling of Cyclopropane‑Containing Drug Candidates

The cyclopropane motif imparts metabolic stability by resisting cytochrome P450 oxidation at the benzylic position, a common soft spot for aryl‑acetic esters. Procurement of the iodo building block enables incorporation of this motif early in medicinal chemistry programs, where the iodine can later be replaced via late‑stage functionalisation [3].

Radioiodination Precursor for SPECT Tracer Development

The para‑iodophenyl group is amenable to isotopic exchange with iodine‑123 or iodine‑125 under mild oxidative conditions. This application is not feasible with bromo or chloro analogs, which require harsher halogen‑exchange conditions incompatible with sensitive cyclopropane esters [4].

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